- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines, European Journal of Organic Chemistry, 2022, 2022(27),
Cas no 95-69-2 (4-Chloro-2-methylaniline)
4-Chloro-2-methylaniline structure
Product Name:4-Chloro-2-methylaniline
Numero CAS:95-69-2
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00007842
CID:34810
PubChem ID:7251
Update Time:2025-10-28
4-Chloro-2-methylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Chloro-2-methylaniline
- 4-Chloro-o-Toluidine
- fast red TR base
- 2-Amino-5-chlorotoluene
- 2-AMINO-5-CHLORTOLUENE
- 2-methyl-4-chloroaniline
- 1-AMINO-4-CHLORO-6-METHYLBENZENE
- 4-Chloro-6-methylaniline
- 4-CHLORO-O-METHYLANILINE
- 4-chloro-2-methylbenzenamine
- 1-amino-2-methyl-4-chlorobenzene
- 2-methyl-4-chloro-aniline
- 4-CHLOR-2-METHYLANILIN
- 5-chloro-2-amino-toluene
- BENZENAMINE,4-CHLORO-2-METHYL-
- Deval Red TR
- devalredk
- Fast Red TR
- fastredtr11
- Ipsilon
- N-(4-chloro-2-methylphenyl)picolinamide
- p-chloro-o-methylaniline
- RED TR BASE
- redbasentr
- 5-Chloro-2-aminotoluene
- azoene fast red tr base
- Benzenamine, 4-chloro-2-methyl-
- p-Chloro-o-toluidine
- Kambamine Red TR
- 4-Chloro-2-toluidine
- Deval Red K
- Red Base NTR
- Red Base Ciba IX
- Red Base Irga IX
- Kako Red TR Base
- Fast Red Base TR
- o-Toluidine, 4-chloro-
- Daito Red Base TR
- Fast Red Tr11
- Fast Red TRO Base
- Mitsui Red TR Base
- Fast Red 5CT Base
- 4-Chloro-2-methylbenzenamine (ACI)
- o-Toluidine, 4-chloro- (8CI)
- (4-Chloro-2-methylphenyl)amine
- 2-Methyl-4-chlorobenzenamine
- 3-Chloro-6-aminotoluene
- Fast Red TR-T Base
- NSC 4979
- Sanyo Fast Red TR Base
- 4-Chloro-2-methylaniline,98%
-
- MDL: MFCD00007842
- Inchi: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
- Chiave InChI: CXNVOWPRHWWCQR-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C)C(N)=CC=1
- BRN: 878505
Proprietà calcolate
- Massa esatta: 141.03500
- Massa monoisotopica: 141.035
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 94.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.9
- Superficie polare topologica: 26
Proprietà sperimentali
- Colore/forma: Flake liquido da cristallino a marrone.
- Densità: 1.19 g/mL at 25 °C(lit.)
- Punto di fusione: 24-27 °C (lit.)
- Punto di ebollizione: 241 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 255,2 ° f
Celsius: 124 ° c - Indice di rifrazione: n20/D 1.583(lit.)
- PSA: 26.02000
- LogP: 2.81180
- FEMA: 3596
- Solubilità: Non determinato
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
4-Chloro-2-methylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H301,H311,H331,H341,H350,H410
- Dichiarazione di avvertimento: P201,P261,P273,P280,P301+P310,P311
- Numero di trasporto dei materiali pericolosi:UN 2239 6.1/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 45-23/24/25-50/53-68
- Istruzioni di sicurezza: S53-S45-S60-S61
- CODICI DEL MARCHIO F FLUKA:8-10
- RTECS:XU5000000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:III
- Condizioni di conservazione:Store at room temperature
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
- Frasi di rischio:R23/24/25; R45; R50/53; R68
4-Chloro-2-methylaniline Dati doganali
- CODICE SA:2921430090
- Dati doganali:
Codice doganale cinese:
2921430090Panoramica:
2921430090 Toluidina e suoi derivati e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, documento di prova e numero di origine(esempio Certificato di origine allegato, originario dell'Unione europea
Riassunto:
SA:2921430090 toluidine e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
4-Chloro-2-methylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 590711-10G |
4-Chloro-2-methylaniline |
95-69-2 | 10g |
¥554.01 | 2023-12-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46282-250MG |
4-Chloro-2-methylaniline |
95-69-2 | analytical standard | 250MG |
¥411.79 | 2022-02-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1,859.00 | 2022-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-100g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 100g |
¥250 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥68 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1186 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 5g |
¥31.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥99.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-100g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 100g |
¥388.00 | 2022-09-02 | |
| TRC | C349800-5g |
4-Chloro-2-methylaniline |
95-69-2 | 5g |
$ 59.00 | 2023-09-08 |
4-Chloro-2-methylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ; 4 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 1 min, rt
Riferimento
- C-H chlorination of (hetero)anilines via photo/organo co-catalysis, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ; 10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Riferimento
- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) , Nickel (starch-capped with iron oxide) Solvents: Water ; 50 min, rt
Riferimento
- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics, Catalysis Science & Technology, 2015, 5(1), 286-295
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Chloramine-T Solvents: Ethanol , Water ; 35 °C
Riferimento
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
Riferimento
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
Riferimento
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ; 4 h, rt
Riferimento
- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media, Chemistry Letters, 2005, 34(3), 340-341
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
Riferimento
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in water, Canadian Journal of Chemistry, 2003, 81(3), 197-198
Metodo di produzione 10
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
Riferimento
- One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilines, Tetrahedron, 1987, 43(18), 4221-6
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines, Journal of the American Chemical Society, 1974, 96(17), 5487-95
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Riferimento
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Riferimento
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature, Synthetic Communications, 2021, 51(14), 2077-2087
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ; 6 h, reflux
Riferimento
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles, Synthetic Communications, 2018, 48(20), 2708-2714
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds, Nature Chemistry, 2017, 9(7), 681-688
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ; 2 h, rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides, Organic Letters, 2015, 17(24), 6210-6213
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol , Water ; 10 min, 0 °C; 1.5 h, 50 °C
Riferimento
- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes, Tetrahedron, 2014, 70(36), 6100-6105
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Riferimento
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity, Pharma Chemica, 2014, 6(6), 411-417
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Cesium carbonate , O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 25 °C
Riferimento
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory, Journal of the American Chemical Society, 2012, 134(44), 18253-18256
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 4 h, 40 °C
Riferimento
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ; 10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
Riferimento
- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274
Metodo di produzione 24
Condizioni di reazione
Riferimento
- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water, Canadian Journal of Chemistry, 1996, 74(7), 1321-1328
Metodo di produzione 25
Condizioni di reazione
Riferimento
- Stereoselectivity in central analgesic action of tocainide and its analogs, Chirality, 1993, 5(3), 135-42
Metodo di produzione 26
Metodo di produzione 27
Condizioni di reazione
Riferimento
- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3
4-Chloro-2-methylaniline Raw materials
- (4-chloro-2-methylphenyl)boronic acid
- 5-Chloro-2-nitrotoluene
- Magnesium(1+), bromo-
- Methylmagnesium Chloride (3M in THF)
- N-(o-Tolyl)hydroxylamine
- 1-azido-4-chloro-2-methylbenzene
- 2-Nitrosotoluene
- o-Methylacetanilide
- 4-Chloro-2-methylphenylmagnesium bromide
4-Chloro-2-methylaniline Preparation Products
4-Chloro-2-methylaniline Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95-69-2)4-Chloro-2-methylaniline
Numero d'ordine:A959175
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 16:09
Prezzo ($):271.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:95-69-2)4-Chloro-2-methylaniline
Numero d'ordine:sfd22015
Stato delle scorte:in Stock
Quantità:200KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:95-69-2)4-Chloro-2-methylaniline
Numero d'ordine:LE11647;LE5333
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:05
Prezzo ($):discuss personally
Email:18501500038@163.com
4-Chloro-2-methylaniline Letteratura correlata
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Related Categories
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti Aminotolueni
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti Toluene, Fornisci solo il testo tradotto. Aminotolueni
- Pesticidi chimici Principi attivi dei pesticidi Sostanze standard
- Solventi e Chimici organici Composti organici Ammine/Solfonamidi
95-69-2 (4-Chloro-2-methylaniline) Prodotti correlati
- 87-63-8(2-Chloro-6-methylaniline)
- 63133-82-4(2-Chloro-4,6-dimethylaniline)
- 2387-08-8(3,4-Dichloro-6-aminotoluene)
- 24596-18-7(4-Chloro-2,6-dimethylaniline)
- 5769-32-4(4-Chloro-2,6-dimethylaniline hydrochloride)
- 6259-42-3(5-Chloro-2-methylaniline hydrochloride)
- 93839-01-1(Benzenamine,4,5-dichloro-2-methyl-, hydrochloride (1:1))
- 114060-06-9(4-Chloro-2-(chloromethyl)aniline)
- 144204-02-4(5-chloro-2-methylaniline)
- 2849-36-7(5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine)